molecular formula C25H35ClN2O2S B11506195 1-(3-Chlorophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine

1-(3-Chlorophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine

Cat. No.: B11506195
M. Wt: 463.1 g/mol
InChI Key: VSGNTXZUVXZCGI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group and a triisopropylphenylsulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the piperazine core.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2,4,6-triisopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the sulfonyl group, leading to different chemical properties and applications.

    4-[(2,4,6-Triisopropylphenyl)sulfonyl]piperazine: Lacks the chlorophenyl group, resulting in different reactivity and biological activity.

Uniqueness: 1-(3-Chlorophenyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine is unique due to the presence of both the chlorophenyl and triisopropylphenylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C25H35ClN2O2S

Molecular Weight

463.1 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C25H35ClN2O2S/c1-17(2)20-14-23(18(3)4)25(24(15-20)19(5)6)31(29,30)28-12-10-27(11-13-28)22-9-7-8-21(26)16-22/h7-9,14-19H,10-13H2,1-6H3

InChI Key

VSGNTXZUVXZCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(C)C

Origin of Product

United States

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